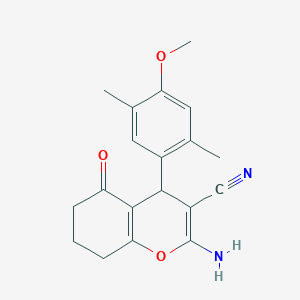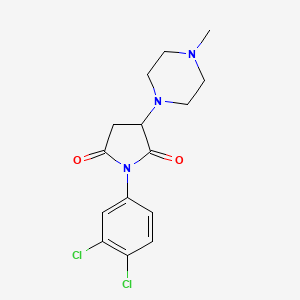
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as MK-801, is a non-competitive NMDA receptor antagonist that has been widely used in scientific research. It was first synthesized in the late 1970s and has since been extensively studied for its mechanism of action and potential therapeutic applications.
作用機序
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor and blocking the flow of ions through the channel, 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can prevent the activation of the receptor and inhibit the downstream signaling pathways that are involved in synaptic plasticity and learning.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a number of other biochemical and physiological effects. It can increase the release of dopamine and other neurotransmitters in certain brain regions, and can also modulate the activity of other ion channels and receptors. 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have effects on both the central nervous system and the peripheral nervous system.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione in lab experiments is its specificity for the NMDA receptor, which allows researchers to study the effects of NMDA receptor dysfunction in a controlled manner. However, the use of 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione can also have limitations, such as potential off-target effects and the need to carefully control for dosage and administration.
将来の方向性
There are many potential future directions for research on 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione and the NMDA receptor. Some possible areas of focus include the development of more selective NMDA receptor antagonists, the study of the role of NMDA receptor dysfunction in other neurological and psychiatric disorders, and the investigation of potential therapeutic applications for 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione and related compounds. Additionally, advances in imaging and other techniques may allow for more detailed studies of the effects of 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione on the brain and other organs.
合成法
The synthesis of 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 3,4-dichlorophenylacetonitrile with 4-methylpiperazine to form 1-(3,4-dichlorophenyl)-4-methylpiperazine. This intermediate is then reacted with ethyl acetoacetate to produce the final product, 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione.
科学的研究の応用
1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been used extensively in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to be effective in animal models of several neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. 1-(3,4-dichlorophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has also been used to study the effects of NMDA receptor dysfunction on learning and memory.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-18-4-6-19(7-5-18)13-9-14(21)20(15(13)22)10-2-3-11(16)12(17)8-10/h2-3,8,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAQJGRRARBKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

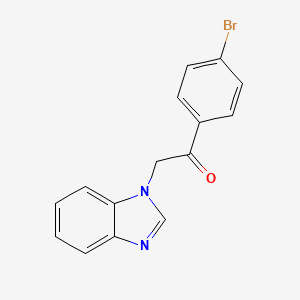
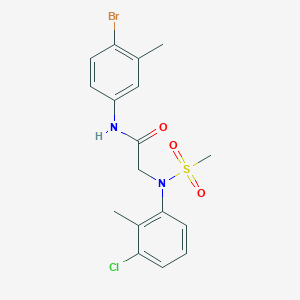
![ethyl 3-{1-[(benzyloxy)carbonyl]propyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4944299.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[3-(2-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4944301.png)
![2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B4944309.png)
![{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetonitrile](/img/structure/B4944316.png)
![5-bromo-2-chloro-N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4944327.png)
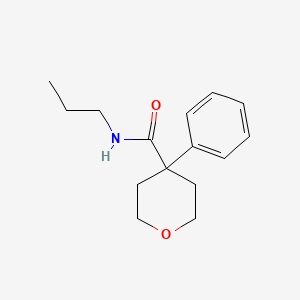
![N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4944334.png)
![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)
![3-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4944345.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4944348.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B4944371.png)
